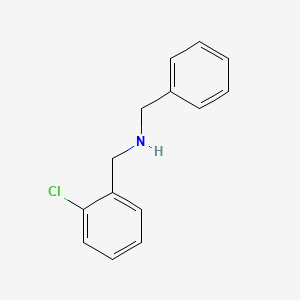

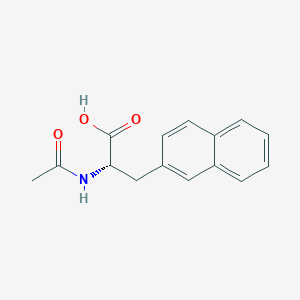

![molecular formula C11H11NO2S B1331306 Ethyl 3-aminobenzo[b]thiophene-2-carboxylate CAS No. 34761-09-6](/img/structure/B1331306.png)

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Descripción general

Descripción

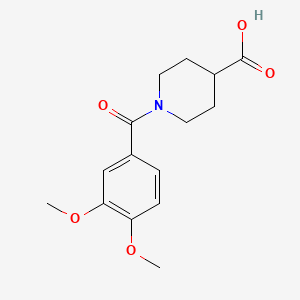

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The compound has been synthesized for use as a ratiometric Schiff base fluorescent sensor . The synthesis process involves the reaction of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .Molecular Structure Analysis

The InChI code for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is 1S/C11H11NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3 .Chemical Reactions Analysis

The compound has been used to create a ratiometric Schiff base fluorescent sensor, which exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Detailed physical properties such as boiling point, melting point, and density are not specified .Aplicaciones Científicas De Investigación

Synthesis of LIMK1 Inhibitors

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used in the synthesis of LIMK1 inhibitors, which are potential therapeutic agents for cancer treatment. The compound is involved in a microwave-assisted synthesis process to create the thieno[2,3-b]pyridine core motif of these inhibitors .

Ratiometric Schiff Base Fluorescent Sensor

This compound serves as a precursor for creating a ratiometric Schiff base fluorescent sensor that exhibits a highly sensitive and selective response to Indium(III) ions (In3+). It’s used in dual-channel colorimetric and fluorescent sensing, which is significant in environmental monitoring and biomedical applications .

Chemical Synthesis

As a building block in chemical synthesis, ethyl 3-aminobenzo[b]thiophene-2-carboxylate is utilized to construct various molecular structures due to its reactive functional groups, which are essential in medicinal chemistry and materials science .

Mecanismo De Acción

Target of Action

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, hereafter referred to as the compound, primarily targets In3+ (Indium) and Pb2+ (Lead) ions . These ions play significant roles in various industrial applications and biological systems.

Mode of Action

The compound interacts with its targets through a ratiometric response . It exhibits a highly sensitive and selective ratiometric response to In3+ and Pb2+ in DMF/H2O tris buffer solution . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .

Pharmacokinetics

The compound exhibits a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10 –9 M . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3×10 –9 M . These properties suggest that the compound has a high sensitivity and selectivity, which are crucial for its bioavailability.

Result of Action

The compound’s action results in a colorimetric/fluorescent dual-channel response to In3+ . This means that the presence of In3+ ions can be detected by observing a change in color or fluorescence. The compound can also be used for the detection of indium in tap water with satisfactory recoveries .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

ethyl 3-amino-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSFZYVMRZLUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352658 | |

| Record name | ethyl 3-aminobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34761-09-6 | |

| Record name | ethyl 3-aminobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ethyl 3-aminobenzo[b]thiophene-2-carboxylate contribute to the development of a sensor for metal ions?

A1: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate serves as a precursor for the synthesis of a Schiff base fluorescent sensor. [] The amine group on the benzothiophene scaffold allows for the formation of a Schiff base when reacted with an aldehyde. This Schiff base then acts as a ligand, selectively binding to specific metal ions like In3+ and Pb2+. This binding event triggers a change in the fluorescence properties of the sensor, allowing for the detection and quantification of these metal ions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.